One of the most promising applications of edasalonexent lies in the treatment of Duchenne muscular dystrophy (DMD). DMD is a rare genetic disorder that causes progressive muscle weakness due to mutations in the dystrophin gene. This mutation leads to inflammation and degeneration of muscle fibers. Preclinical studies have shown that edasalonexent can reduce inflammation and protect muscle cells in animal models of DMD. Clinical trials are currently ongoing to evaluate the safety and efficacy of edasalonexent in DMD patients.
Edasalonexent's ability to modulate NF-κB activity makes it a potential candidate for treating various conditions associated with chronic inflammation, including: